

# Reactivity of the aldehyde group in 2-Ethyl-1-benzofuran-3-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethyl-1-benzofuran-3-carbaldehyde**

Cat. No.: **B167650**

[Get Quote](#)

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in **2-Ethyl-1-benzofuran-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in **2-Ethyl-1-benzofuran-3-carbaldehyde**. The benzofuran scaffold is a prominent heterocyclic core found in numerous natural products and pharmacologically active compounds.<sup>[1][2]</sup> The aldehyde functionality at the 3-position serves as a versatile synthetic handle, enabling the construction of a diverse array of more complex molecules with potential therapeutic applications.<sup>[3]</sup> This document details the synthesis, key reactions, and experimental protocols relevant to this compound, presenting data in a structured format for clarity and ease of comparison.

## Physicochemical and Spectroscopic Data

**2-Ethyl-1-benzofuran-3-carbaldehyde** is a solid compound that serves as a valuable building block in medicinal chemistry and organic synthesis.<sup>[3]</sup> Its fundamental properties are summarized below.

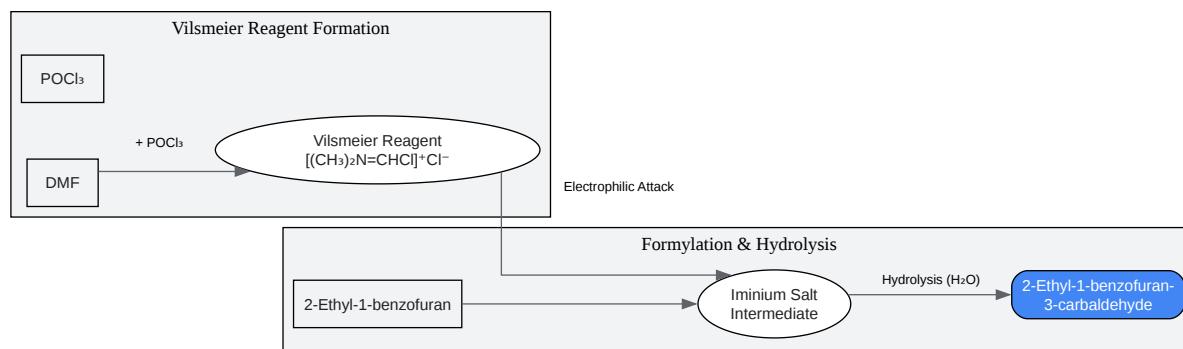
| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| IUPAC Name        | 2-ethyl-1-benzofuran-3-carbaldehyde            | [4]       |
| Synonyms          | 2-Ethyl-3-benzofurancarboxaldehyde             | [4]       |
| CAS Number        | 10035-41-3                                     | [4]       |
| Molecular Formula | C <sub>11</sub> H <sub>10</sub> O <sub>2</sub> | [4][5]    |
| Molecular Weight  | 174.20 g/mol                                   | [4][5]    |
| Appearance        | Solid                                          |           |
| Boiling Point     | 148-150°C at 15 Torr                           | [5]       |
| InChI Key         | LVRCCWCFOHNTLJ-UHFFFAOYSA-N                    | [4][6]    |
| SMILES            | CCC1=C(C2=CC=CC=C2O1)C=O                       | [4]       |

Spectroscopic data is crucial for the identification and characterization of the compound. While a comprehensive dataset is proprietary to spectral databases, mass spectrometry information is publicly available.

#### Spectroscopic Data

Mass Spectrometry

A GC-MS spectrum is available in the Wiley Registry, confirming the molecular weight and fragmentation pattern of the compound.[6]


## Synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde

The primary route for the synthesis of **2-Ethyl-1-benzofuran-3-carbaldehyde** is the formylation of the electron-rich 2-ethyl-1-benzofuran heterocycle. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation.[7][8][9][10] This reaction

employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>).[\[10\]](#)[\[11\]](#)

## Vilsmeier-Haack Reaction Pathway

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich benzofuran ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[\[9\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

**Caption:** Synthesis via Vilsmeier-Haack Reaction.

## Experimental Protocol: Vilsmeier-Haack Formylation

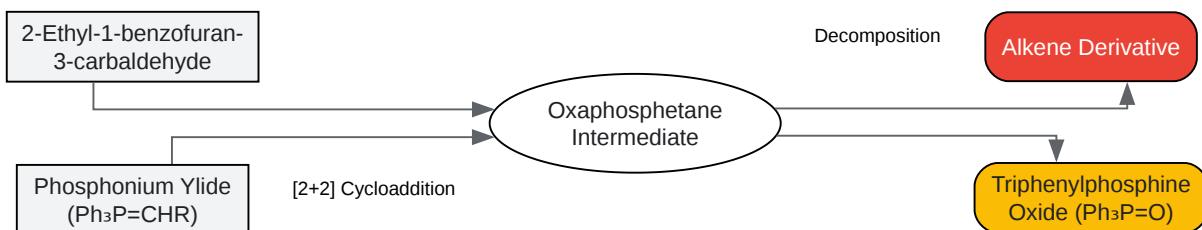
This protocol is a generalized procedure based on standard Vilsmeier-Haack reaction conditions.[\[7\]](#)[\[10\]](#)

- Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice-water bath.  
[\[10\]](#)

- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the stirred DMF, maintaining the temperature below 5°C.
- Allow the mixture to stir at 0°C for approximately 30 minutes to form the Vilsmeier reagent.
- Formylation: Dissolve the starting material, 2-ethyl-1-benzofuran, in an anhydrous solvent (e.g., 1,2-dichloroethane).
- Add the 2-ethyl-1-benzofuran solution dropwise to the Vilsmeier reagent suspension, keeping the temperature at 0-5°C.[\[10\]](#)
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for several hours until completion (monitored by TLC).
- Workup and Purification: Carefully pour the reaction mixture into a beaker of crushed ice and water.[\[10\]](#)
- Add an aqueous solution of sodium acetate to hydrolyze the iminium intermediate and stir vigorously for 1 hour.[\[7\]](#)[\[10\]](#)
- Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield **2-Ethyl-1-benzofuran-3-carbaldehyde**.

## Reactivity of the Aldehyde Group

The aldehyde group (-CHO) is a key functional group characterized by an electrophilic carbonyl carbon, making it susceptible to a wide range of nucleophilic addition and condensation reactions. This reactivity allows **2-Ethyl-1-benzofuran-3-carbaldehyde** to be a precursor for diverse molecular structures.


| Reaction Type            | Reagents                                                                    | Product Class            | Significance                                                                                                              |
|--------------------------|-----------------------------------------------------------------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Oxidation                | Oxidizing agents (e.g., H <sub>2</sub> O <sub>2</sub> , KMnO <sub>4</sub> ) | Carboxylic Acid          | Synthesis of 2-ethyl-1-benzofuran-3-carboxylic acid and its derivatives, which have shown antifungal activity.[12]        |
| Reduction                | Reducing agents (e.g., NaBH <sub>4</sub> , LiAlH <sub>4</sub> )             | Primary Alcohol          | Formation of (2-ethyl-1-benzofuran-3-yl)methanol, a precursor for other functionalizations.                               |
| Wittig Reaction          | Phosphonium ylide (Ph <sub>3</sub> P=CHR)                                   | Alkene                   | A reliable method for C=C bond formation with precise control over the double bond's location.[13][14][15]                |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, diethyl malonate)          | α,β-Unsaturated compound | Creates conjugated systems, often used in the synthesis of dyes, polymers, and biologically active molecules.[16][17][18] |

## Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-ethyl-1-benzofuran-3-carboxylic acid. This transformation is a key step in the synthesis of various benzofuran derivatives, including esters and amides, which have been investigated for their antifungal properties.[12] Biomimetic oxidation systems, such as those using hydrogen peroxide catalyzed by metalloporphyrins, can also be employed for the transformation of benzofuran rings, which may involve aldehyde intermediates or products.[19]

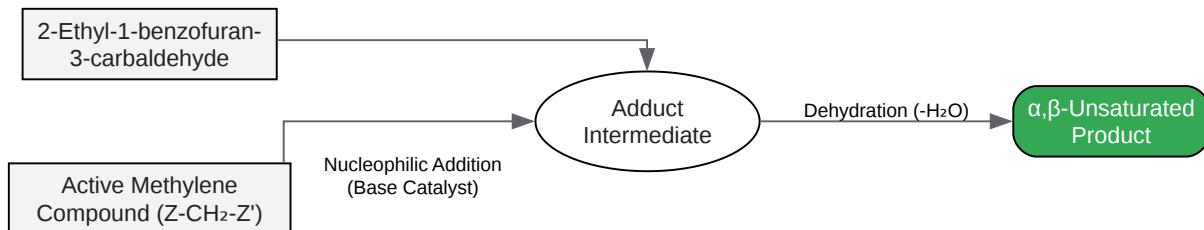
## Wittig Reaction

The Wittig reaction provides an efficient route to convert the aldehyde into an alkene.[13][14] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent).[15][20] A major advantage of this reaction is that the position of the newly formed double bond is unambiguously defined.[15]



[Click to download full resolution via product page](#)

**Caption:** General pathway for the Wittig reaction.


This protocol is based on general procedures for the Wittig reaction.[20]

- **Ylide Preparation:** In a dry flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF or diethyl ether.
- Cool the suspension to 0°C or lower.
- Add a strong base (e.g., n-butyllithium, sodium amide) dropwise to generate the colored phosphonium ylide.
- **Reaction:** Dissolve **2-Ethyl-1-benzofuran-3-carbaldehyde** in the same anhydrous solvent.
- Slowly add the aldehyde solution to the ylide solution at low temperature.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

- Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent. The byproduct, triphenylphosphine oxide, can often be removed by filtration or chromatography.
- Wash, dry, and concentrate the organic phase. Purify the resulting alkene product by column chromatography.

## Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a  $\text{CH}_2$  or  $\text{CH}$  group flanked by electron-withdrawing groups) to a carbonyl group, followed by dehydration.[16][17] This reaction, typically catalyzed by a weak base like piperidine, is highly effective with aldehydes.[16][17]



[Click to download full resolution via product page](#)

**Caption:** Knoevenagel condensation pathway.

This protocol follows the general principles of Knoevenagel condensations.[17][21]

- Setup: In a round-bottom flask, dissolve **2-Ethyl-1-benzofuran-3-carbaldehyde** and an equimolar amount of the active methylene compound (e.g., diethyl malonate, malononitrile) in a suitable solvent such as ethanol, toluene, or pyridine.
- Catalysis: Add a catalytic amount of a weak base, such as piperidine or diethylamine.
- Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. To drive the reaction to completion, water can be removed

azeotropically (e.g., using a Dean-Stark apparatus if in toluene).[\[17\]](#)

- **Workup and Purification:** Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
- If the product does not precipitate, remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent, wash with dilute acid (to remove the basic catalyst) and then with water.
- Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

## Role in Drug Development and Medicinal Chemistry

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and antiviral properties.[\[2\]](#)[\[12\]](#)[\[22\]](#) **2-Ethyl-1-benzofuran-3-carbaldehyde** is a crucial intermediate for accessing novel derivatives with potential pharmacological value.[\[3\]](#) The reactivity of the aldehyde group allows for the introduction of various pharmacophores and functional groups, facilitating the exploration of structure-activity relationships (SAR). For example, condensation products and their derivatives are often screened for antimicrobial activity.[\[21\]](#) The synthesis of Schiff bases and subsequent cyclization to form new heterocyclic systems is a common strategy in drug discovery programs.[\[22\]](#)

## Conclusion

The aldehyde group in **2-Ethyl-1-benzofuran-3-carbaldehyde** imparts significant chemical versatility to the molecule. Standard aldehyde transformations, including oxidation, reduction, Wittig olefination, and Knoevenagel condensation, can be readily performed. These reactions provide robust and reliable pathways for C-C and C-O bond formation, enabling the synthesis of a vast array of more complex benzofuran derivatives. This reactivity makes **2-Ethyl-1-benzofuran-3-carbaldehyde** a valuable and strategic intermediate for researchers in organic synthesis and professionals in the field of drug discovery and development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [orgsyn.org](http://orgsyn.org) [orgsyn.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Ethylbenzofuran-3-carbaldehyde [myskinrecipes.com]
- 4. 2-Ethyl-1-benzofuran-3-carbaldehyde | C11H10O2 | CID 3159652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [matrix.staging.1int.co.uk](http://matrix.staging.1int.co.uk) [matrix.staging.1int.co.uk]
- 6. [dev.spectrabase.com](http://dev.spectrabase.com) [dev.spectrabase.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. [ijpcbs.com](http://ijpcbs.com) [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. [benchchem.com](http://benchchem.com) [benchchem.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. [researchgate.net](http://researchgate.net) [researchgate.net]
- 19. [mdpi.com](http://mdpi.com) [mdpi.com]
- 20. [masterorganicchemistry.com](http://masterorganicchemistry.com) [masterorganicchemistry.com]
- 21. [sphinxsai.com](http://sphinxsai.com) [sphinxsai.com]

- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reactivity of the aldehyde group in 2-Ethyl-1-benzofuran-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167650#reactivity-of-the-aldehyde-group-in-2-ethyl-1-benzofuran-3-carbaldehyde]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)